A Comprehensive Technical Guide to tert-Butyl 2-(4-bromophenyl)-1H-pyrrole-1-carboxylate
A Comprehensive Technical Guide to tert-Butyl 2-(4-bromophenyl)-1H-pyrrole-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of tert-Butyl 2-(4-bromophenyl)-1H-pyrrole-1-carboxylate, a key heterocyclic building block in modern medicinal chemistry. The document details its physicochemical properties, provides a validated synthetic protocol, and discusses its significant applications in the discovery of novel therapeutics. This guide is intended to serve as a valuable resource for researchers and scientists engaged in drug development and organic synthesis, offering both foundational knowledge and practical insights into the utilization of this versatile compound.
Introduction: The Significance of the Pyrrole Scaffold
The pyrrole ring is a fundamental five-membered aromatic heterocycle that constitutes the core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties and ability to participate in various chemical transformations have made it a "privileged scaffold" in drug discovery.[2] Pyrrole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The introduction of a 4-bromophenyl substituent at the 2-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, as seen in tert-Butyl 2-(4-bromophenyl)-1H-pyrrole-1-carboxylate, yields a stable and highly versatile intermediate for further chemical elaboration. The bromine atom serves as a convenient handle for cross-coupling reactions, while the Boc group allows for controlled manipulation of the pyrrole nitrogen's reactivity.
Physicochemical Properties and Identification
CAS Number: 1607800-84-9[4][5]
The accurate identification and characterization of a chemical compound are paramount for its effective use in research and development. The following table summarizes the key physicochemical properties of tert-Butyl 2-(4-bromophenyl)-1H-pyrrole-1-carboxylate.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₆BrNO₂ | [5] |
| Molecular Weight | 322.20 g/mol | [5] |
| Appearance | Pale-yellow to Yellow-brown Solid | |
| Purity | ≥97% (typical) | [5] |
| Storage | Sealed in dry, 2-8°C | [5] |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and THF. | General Knowledge |
| SMILES | O=C(N1C(C2=CC=C(Br)C=C2)=CC=C1)OC(C)(C)C | [5] |
| InChI Key | PZDPUQUIZKCNOF-ZDUSSCGKSA-N |
Synthesis of tert-Butyl 2-(4-bromophenyl)-1H-pyrrole-1-carboxylate
The synthesis of 2-arylpyrroles can be achieved through various methods, with the Suzuki-Miyaura cross-coupling reaction being a particularly efficient and widely used approach for creating the C-C bond between the pyrrole and the aryl group.[4][6] This method offers high yields and tolerance to a wide range of functional groups. An alternative classical approach is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[7][8]
Below is a representative experimental protocol for the synthesis of tert-Butyl 2-(4-bromophenyl)-1H-pyrrole-1-carboxylate via a Suzuki-Miyaura coupling reaction, a method favored for its reliability and versatility.
Synthetic Scheme: Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura coupling for the synthesis of the target molecule.
Step-by-Step Experimental Protocol
Materials:
-
N-Boc-2-bromopyrrole
-
4-Bromophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Ethanol
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine N-Boc-2-bromopyrrole (1.0 eq), 4-bromophenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). This is crucial to prevent the degradation of the palladium catalyst.
-
Solvent and Catalyst Addition: Add a 4:1:1 mixture of toluene, ethanol, and water as the solvent. Degas the solvent mixture by bubbling with the inert gas for 15-20 minutes. To the stirred mixture, add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure tert-Butyl 2-(4-bromophenyl)-1H-pyrrole-1-carboxylate.
Applications in Drug Discovery and Development
The structural motifs present in tert-Butyl 2-(4-bromophenyl)-1H-pyrrole-1-carboxylate make it a valuable precursor in the synthesis of a wide array of pharmacologically active compounds. The pyrrole core is a key component in drugs with diverse therapeutic applications.[9]
As a Scaffold for Novel Therapeutics
The 4-bromophenyl group can be further functionalized via cross-coupling reactions to introduce a variety of substituents, allowing for the exploration of structure-activity relationships (SAR).[10] The N-Boc group can be easily removed under acidic conditions to liberate the pyrrole nitrogen, which can then be alkylated or acylated to generate further derivatives.[4]
Caption: A generalized workflow for drug discovery utilizing the target molecule.
Potential Therapeutic Areas
-
Anticancer Agents: Many pyrrole-containing compounds have demonstrated potent anticancer activity by targeting various cellular pathways, including kinase inhibition and apoptosis induction.[11][12]
-
Antimicrobial Agents: The pyrrole scaffold is present in several natural and synthetic antimicrobial agents.[1]
-
Anti-inflammatory Drugs: Certain pyrrole derivatives have shown significant anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX).[3]
-
Neuroprotective Agents: The pyrrole core is also being investigated for its potential in the treatment of neurodegenerative diseases.[12]
Safety and Handling
While specific safety data for tert-Butyl 2-(4-bromophenyl)-1H-pyrrole-1-carboxylate is not extensively documented, compounds with similar structures are known to be harmful if swallowed, cause skin irritation, and serious eye irritation. It is therefore recommended to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
tert-Butyl 2-(4-bromophenyl)-1H-pyrrole-1-carboxylate is a strategically important building block in the field of medicinal chemistry. Its well-defined structure, coupled with the reactivity of its functional groups, provides a versatile platform for the synthesis of diverse libraries of compounds for drug discovery. This guide has provided a comprehensive overview of its properties, a reliable synthetic protocol, and an insight into its potential applications, underscoring its value to the scientific community.
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Wikipedia. (n.d.). Paal–Knorr synthesis. [Link]
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Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. [Link]
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SciSpace. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. [Link]
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ResearchGate. (2025). (PDF) A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. [Link]
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Preprints.org. (n.d.). Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds. [Link]
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